Endothermic Pharmaceutical Intermediate: Proven Precursor to the Anti-Parkinsonian Drug Diprobutine
1,1-Dipropylbutyl isocyanate is the direct synthetic precursor to 1,1-dipropylbutylamine (diprobutine), a unique anti-Parkinsonian agent acting as a noncompetitive nicotinic acetylcholine receptor blocker. Hydrolysis or reduction of the isocyanate yields the active pharmaceutical ingredient (API) with a molecular weight of 157.3 g/mol. This establishes a high-value application distinct from commodity isocyanates used in bulk polymer production [1][2].
| Evidence Dimension | Downstream Drug Application |
|---|---|
| Target Compound Data | Direct precursor to Diprobutine (1,1-dipropylbutylamine; INN), an anti-Parkinsonian drug. |
| Comparator Or Baseline | Common alkyl isocyanates (e.g., butyl isocyanate, cyclohexyl isocyanate) are not precursors to known CNS-active APIs with this mechanism. |
| Quantified Difference | Qualitative differentiation in application field (pharmaceutical API intermediate vs. general polymer/agrochemical building block). |
| Conditions | Synthetic route from US4026925 and US4201725 (Labaz/Sanofi) indicating the use of the corresponding amine for treating Parkinson's disease and extra-pyramidal disturbances. |
Why This Matters
For procurement, it positions the compound as a high-value, niche pharmaceutical intermediate, justifying a higher price point and stringent quality specifications compared to generic alkyl isocyanates.
- [1] NCATS Inxight Drugs. (2025). Diprobutine. National Institutes of Health. View Source
- [2] Labaz. (1977). US4026925A: Active derivatives of methylamine, therapeutic compositions containing the same and processes for preparing the said derivatives and compositions. Google Patents. View Source
